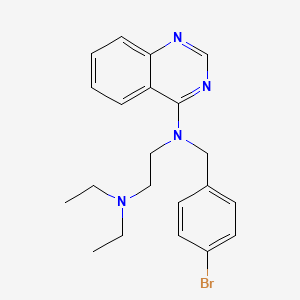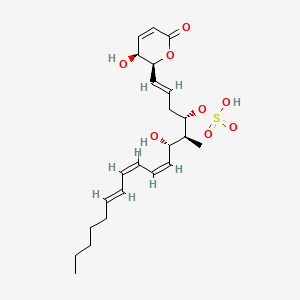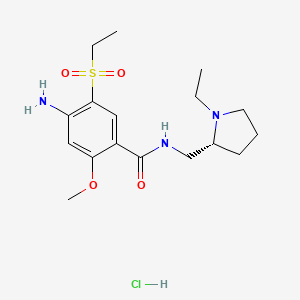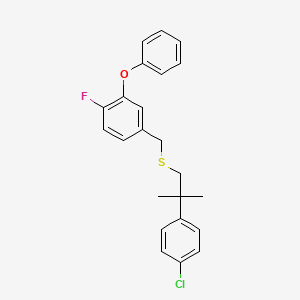
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is a complex organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with various functional groups, including a chlorophenyl group, a methylpropylthio group, a fluoro group, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, halogens
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Wirkmechanismus
The mechanism of action of Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-chloro-4-(chloromethyl)-
- 4-Chlorobenzyl chloride
- 1,4-Dimethylbenzene
Uniqueness
Benzene, 4-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-1-fluoro-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
83492-91-5 |
|---|---|
Molekularformel |
C23H22ClFOS |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
4-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C23H22ClFOS/c1-23(2,18-9-11-19(24)12-10-18)16-27-15-17-8-13-21(25)22(14-17)26-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
JFWOUAMVZCDKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CSCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


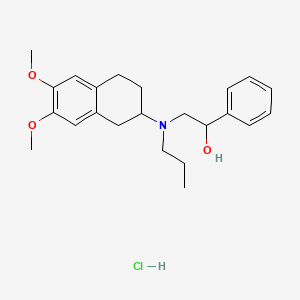

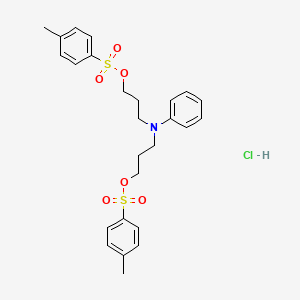
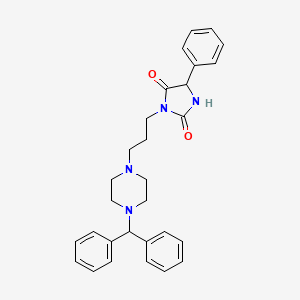
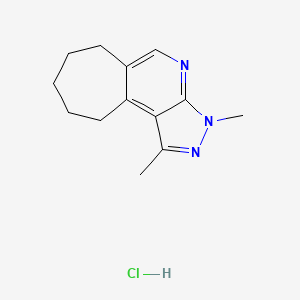
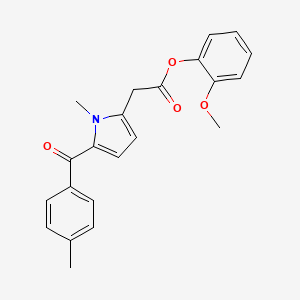
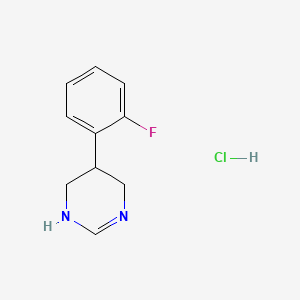
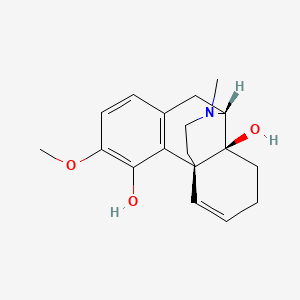

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)

